1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole
Description
1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole is a benzimidazole derivative featuring a sulfonyl group attached to a 4-methoxy-3-methylphenyl substituent. Benzimidazole derivatives are widely studied for their biochemical and pharmacological relevance, including antibacterial, antiviral, and enzyme-inhibitory properties . The structural uniqueness of this compound arises from the electron-donating methoxy and methyl groups on the phenyl ring, which influence electronic distribution and steric interactions. Its synthesis and characterization are part of broader efforts to explore sulfonamide-functionalized heterocycles for therapeutic applications .
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-9-12(7-8-15(11)20-2)21(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFPNWOMLPIMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(4-Hydroxy-3-methylphenyl)sulfonylbenzimidazole.
Reduction: Formation of 1-(4-Methoxy-3-methylphenyl)thio-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
The compound 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Medicinal Chemistry
This compound is primarily explored for its antitumor activity . Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, suggesting potential use as an anticancer agent. For instance, studies have shown that derivatives of benzimidazole exhibit significant cytotoxic effects against breast and lung cancer cells, with IC50 values in the low micromolar range.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . Benzimidazole derivatives have demonstrated effectiveness against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonyl group is believed to enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Research has indicated that this compound may act as an enzyme inhibitor , particularly in pathways relevant to cancer and metabolic disorders. For example, studies have shown that similar compounds can inhibit enzymes involved in cell signaling pathways, potentially leading to reduced tumor growth.
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound. Preliminary studies suggest that it may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. This opens avenues for exploring its potential in treating neurodegenerative diseases or mood disorders.
Case Study 1: Antitumor Activity
A study conducted on various benzimidazole derivatives found that modifications similar to those in this compound resulted in significant inhibition of cell growth in human tumor cell lines. The study reported IC50 values indicating potent activity against breast cancer cells, warranting further investigation into this compound’s therapeutic potential.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound exhibited promising results against several bacterial strains, suggesting that the sulfonyl group plays a crucial role in enhancing its efficacy. The findings support the hypothesis that structural modifications can lead to improved antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The benzimidazole ring can intercalate with DNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared below with analogs differing in substituents, synthesis efficiency, and spectroscopic properties.
Key Observations :
- Substituent Effects: The presence of a sulfonyl group in the target compound distinguishes it from non-sulfonylated analogs like 9f and 9g.
- Synthesis Efficiency : Compound 3s/3t achieves an 87% yield, suggesting optimized synthetic routes for sulfinyl-pyridyl derivatives compared to sulfonyl analogs .
- Spectroscopic Differences : The ¹H-NMR signals for methyl groups (e.g., δ 2.24–2.44) vary based on substituent electronic environments. For instance, the deshielded methyl protons in 9g (δ 2.44) reflect the electron-withdrawing effect of the p-tolyl group compared to the methoxy-3-methylphenyl group in 9f (δ 2.26) .
Biological Activity
1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole is an organic compound belonging to the benzimidazole class, which is notable for its diverse biological activities. This compound features a benzimidazole ring substituted with a sulfonyl group and a 4-methoxy-3-methylphenyl moiety. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzimidazole in the presence of a base like triethylamine, typically in dichloromethane at room temperature. This method allows for the production of high-purity compounds suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form hydrogen bonds with amino acids in proteins, potentially inhibiting or activating enzymatic activities. Additionally, the benzimidazole ring may intercalate with DNA, influencing gene expression and cellular processes.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. The sulfonamide group enhances the interaction with bacterial enzymes, making them effective against various pathogens. Studies have shown that compounds similar to this compound possess broad-spectrum antibacterial properties, although specific data on this compound's efficacy is limited .
Anticancer Activity
Benzimidazole derivatives are also explored for their anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have documented that modifications in the benzimidazole structure can lead to enhanced cytotoxic effects against breast cancer cells (e.g., MCF-7 and MDA-MB-231) by modulating key signaling pathways involved in cell cycle regulation .
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their structural features. For instance, the presence of electron-withdrawing groups can enhance anti-inflammatory and anticancer activities. Research has shown that modifications at specific positions on the benzimidazole ring can lead to significant changes in potency and selectivity against target proteins .
Case Studies
- Anticancer Study : A recent study investigated various benzimidazole derivatives, including those similar to this compound, revealing that certain substitutions led to IC50 values as low as 0.7 nM against specific cancer cell lines, demonstrating potent anticancer activity .
- Anti-inflammatory Evaluation : Another study focused on evaluating the anti-inflammatory properties of sulfonamide-containing benzimidazoles. Results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models .
Q & A
Q. How can researchers validate the specificity of antibodies used in target engagement studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
